molecular formula C16H19NO4 B2442009 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide CAS No. 1448053-64-2

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide

Cat. No.: B2442009
CAS No.: 1448053-64-2
M. Wt: 289.331
InChI Key: OEXAFYKMJXQSFB-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.

    Medicine: Due to its bioactive properties, it is being investigated for therapeutic applications, including its role as an antitumor agent.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Preparation Methods

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide typically involves multiple steps. One common synthetic route includes the reaction of 4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yne with pivaloyl chloride in the presence of a base such as triethylamine . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where nucleophiles such as amines or thiols replace the methoxy group.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth . Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide can be compared with other compounds containing the benzo[d][1,3]dioxole moiety, such as:

    N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent antitumor activities.

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide: This compound also exhibits biological activity and is used in similar research applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(2,3)15(18)17-8-4-5-9-19-12-6-7-13-14(10-12)21-11-20-13/h6-7,10H,8-9,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXAFYKMJXQSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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